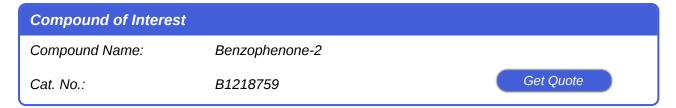


An In-depth Technical Guide to the Chemical Properties of Benzophenone-2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-2 (BP-2), systematically known as 2,2',4,4'-Tetrahydroxybenzophenone, is a substituted benzophenone that functions primarily as a broad-spectrum ultraviolet (UV) light absorber. Its ability to absorb and dissipate UVA and UVB radiation makes it a common ingredient in sunscreens, personal care products, and as a stabilizer in plastics and coatings to prevent photodegradation.[1][2] However, its potential as an endocrine-disrupting chemical has garnered significant scientific attention, making a thorough understanding of its chemical properties crucial for researchers in toxicology, pharmacology, and materials science. This guide provides a comprehensive overview of the chemical properties of **Benzophenone-2**, detailed experimental protocols for their determination, and a visualization of its known biological signaling pathways.

Core Chemical Properties

Benzophenone-2 is a pale greenish-yellow crystalline powder.[2] Its core chemical structure consists of a diphenylmethanone backbone with hydroxyl groups substituted at the 2, 2', 4, and 4' positions. These hydroxyl groups are key to its UV-absorbing properties and its chemical reactivity.

Quantitative Data Summary



The key quantitative chemical and physical properties of **Benzophenone-2** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2,2',4,4'- Tetrahydroxybenzophenone	[3][4]
Synonyms	Bis(2,4- dihydroxyphenyl)methanone, UV-0, BP-2	[5]
CAS Number	131-55-5	[6][7]
Chemical Formula	C13H10O5	[3][4]
Molecular Weight	246.22 g/mol	[3]
Melting Point	198-200 °C	[6][7]
Boiling Point	531.23 °C (estimated)	[1]
Density	1.21 g/cm³ at 25 °C	[8]
Solubility		
In water: Slightly soluble (<1 g/100 mL at 30 °C)	[9][10]	
In organic solvents: Very soluble in acetone, diethyl ether, and ethanol.	[10]	
UV Absorption Range	320-400 nm	[7]

Spectral Properties

The spectral data of a compound are fundamental for its identification and characterization.

UV-Visible (UV-Vis) Spectroscopy

Benzophenone-2 is a potent UV absorber, a property that is central to its industrial applications. Its UV-Vis spectrum is characterized by strong absorption in the UVA and UVB



regions. The extended conjugation of the benzophenone core, enhanced by the auxochromic hydroxyl groups, is responsible for this property. A typical UV-Vis transmission spectrum shows a sharp cutoff in the UV region, indicating efficient absorption of UV radiation.[11]

Infrared (IR) Spectroscopy

The IR spectrum of **Benzophenone-2** provides key information about its functional groups. Characteristic absorption bands include:

- A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations
 of the phenolic hydroxyl groups.
- A strong, sharp peak around 1630-1655 cm⁻¹ attributed to the C=O (carbonyl) stretching vibration.
- Peaks in the 1450-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic rings.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of **Benzophenone-2**.

- ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the positions of the hydroxyl groups. The hydroxyl protons themselves would appear as broad singlets.[3][13]
- ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (typically in the 190-200 ppm region) and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the hydroxyl substituents.[4][14]

Experimental Protocols

Detailed methodologies for determining the key chemical properties of **Benzophenone-2** are provided below.

Melting Point Determination



Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

- Sample Preparation: A small amount of dry, finely powdered **Benzophenone-2** is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or
 oil bath with a controlled heating rate and a means of observing the sample.
- Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
 and the temperature at which the last solid crystal melts (completion of melting) are recorded
 as the melting point range.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

- Preparation: An excess amount of **Benzophenone-2** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
- Analysis: The concentration of Benzophenone-2 in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



UV-Visible Spectroscopy for Absorption Spectrum Analysis

Principle: UV-Vis spectroscopy measures the absorption of UV and visible light by a substance. The Beer-Lambert law relates the absorbance to the concentration of the analyte, the path length of the light, and the molar absorptivity.

Methodology:

- Sample Preparation: A dilute solution of **Benzophenone-2** is prepared in a suitable UV-transparent solvent (e.g., ethanol). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
- Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer is used.
- Measurement: A baseline spectrum is recorded using a cuvette filled with the pure solvent.
 The absorption spectrum of the Benzophenone-2 solution is then recorded over a specific wavelength range (e.g., 200-450 nm).
- Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert equation (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette, and c is the molar concentration of the solution.

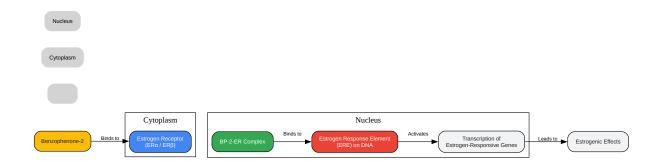
Biological Signaling Pathways

Benzophenone-2 is recognized as an endocrine disruptor due to its interaction with hormonal signaling pathways. The two primary mechanisms of concern are its estrogenic activity and its interference with thyroid hormone synthesis.

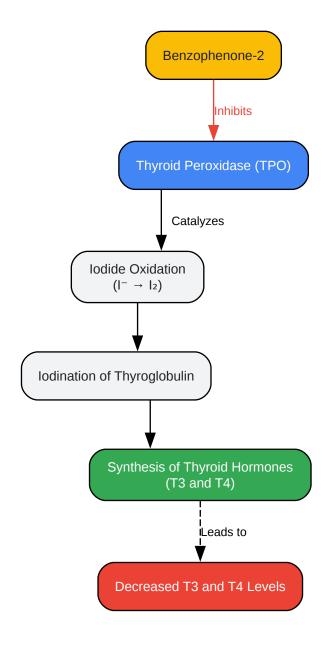
Estrogenic Signaling Pathway

Benzophenone-2 exhibits estrogenic activity by binding to estrogen receptors (ER α and ER β), mimicking the effects of the natural hormone estradiol.[15][16][17][18][19] This can lead to the activation of estrogen-responsive genes and subsequent physiological effects.









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